molecular formula C10H12N2O2 B6180752 [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol CAS No. 2613299-79-7

[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

Cat. No.: B6180752
CAS No.: 2613299-79-7
M. Wt: 192.2
InChI Key:
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Description

[(3S)-2-Nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the nitrosation of a tetrahydroisoquinoline derivative. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitroso compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitrosating agents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that affect their function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, which lacks the nitroso and methanol groups.

    Tetrahydroisoquinoline: A reduced form of isoquinoline, which serves as a precursor in the synthesis of the target compound.

    Nitroso Compounds:

Uniqueness: [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is unique due to its specific structural features, which confer distinct reactivity and potential biological activity. The presence of both the nitroso and methanol groups allows for a range of chemical transformations and interactions with biological targets that are not possible with simpler isoquinoline derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves the reduction of a nitro group to a nitroso group followed by the addition of a methanol group to the resulting compound.", "Starting Materials": [ "3-nitro-1,2,3,4-tetrahydroisoquinoline", "Sodium nitrite", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-nitro-1,2,3,4-tetrahydroisoquinoline in acetic acid and add sodium nitrite to form the nitroso compound.", "Step 2: Add sodium borohydride to the reaction mixture to reduce the nitroso group to a nitroso compound.", "Step 3: Add methanol to the reaction mixture and heat under reflux to form the final product, [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol.", "Step 4: Neutralize the reaction mixture with sodium acetate and water.", "Step 5: Isolate the product by filtration and wash with water." ] }

CAS No.

2613299-79-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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